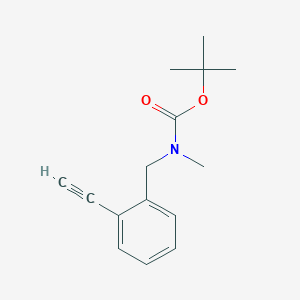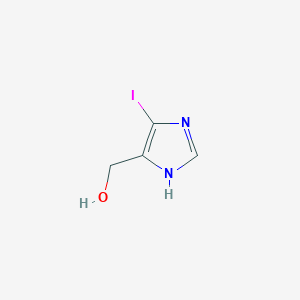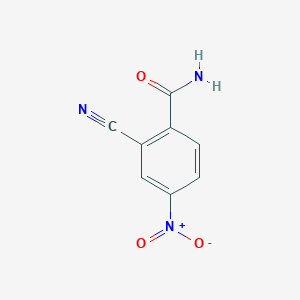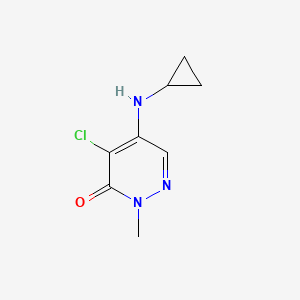
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butylthio group and an ethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio derivative.
Reaction Conditions:
Reagents: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole, butyl halide (e.g., butyl bromide or butyl chloride)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
化学反应分析
Types of Reactions
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: Incorporated into polymer matrices to enhance material properties.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Drug Development: Explored as a scaffold for the design of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways Involved
Apoptosis: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial cells.
相似化合物的比较
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
3-(Methylthio)-5-ethyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methylthio group instead of a butylthio group.
3-(Butylthio)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Butylthio Group: The presence of a butylthio group provides unique steric and electronic properties, influencing its reactivity and biological activity.
Ethyl Group: The ethyl group contributes to the compound’s overall lipophilicity and pharmacokinetic properties.
属性
分子式 |
C8H16N4S |
|---|---|
分子量 |
200.31 g/mol |
IUPAC 名称 |
3-butylsulfanyl-5-ethyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4S/c1-3-5-6-13-8-11-10-7(4-2)12(8)9/h3-6,9H2,1-2H3 |
InChI 键 |
MSFLCSFUTMDFKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NN=C(N1N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)



![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)



![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)





